![molecular formula C16H26N4O2 B5536513 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related imidazol-2-yl and pyrrolidinylcarbonyl piperidine compounds involves complex organic reactions, including ring closure and substitution reactions. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related, is based on exhaustive catalytic hydrogenation, offering a simpler alternative to traditional multi-step processes (Smaliy et al., 2011). This indicates a trend towards more efficient synthesis methods for complex piperidine derivatives.

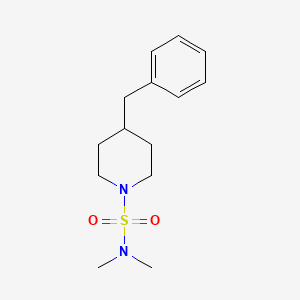

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine has been extensively analyzed. Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal significant insights into the molecular conformations, intermolecular interactions, and the impact of substituents on the overall molecular geometry (Dhanalakshmi et al., 2018).

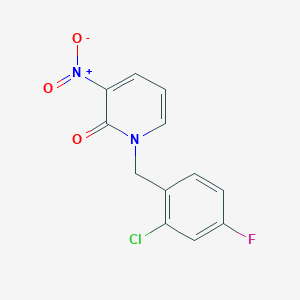

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. For example, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing the versatility of the imidazo[1,2-a]pyridine core in medicinal chemistry applications (Starrett et al., 1989).

Scientific Research Applications

Pharmaceutical Analysis

Compounds with structures related to imidazole and piperidine have been used in pharmaceutical analysis. For instance, imidazole derivatives are noted for their antifungal properties and have necessitated the development of analytical methods for their determination in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Anti-Alzheimer's Agents

N-benzylated derivatives involving pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for their anti-Alzheimer's activity, demonstrating the potential therapeutic applications of these structures in managing Alzheimer's disease (Gupta et al., 2020).

Antimicrobial Activity

New pyridine derivatives, including imidazole and piperidine frameworks, have shown variable and modest antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Radiopharmaceuticals

Mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and piperidine ligands, have been studied for their potential in labeling bioactive molecules, suggesting applications in diagnostic imaging (Mundwiler et al., 2004).

Antitubercular Activity

Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles with substitutions including pyrrolidine have been explored for their antitubercular properties against Mycobacterium tuberculosis, demonstrating the importance of these structures in developing new treatments for tuberculosis (Badiger & Khazi, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-22-12-11-18-10-6-17-15(18)14-5-4-9-20(13-14)16(21)19-7-2-3-8-19/h6,10,14H,2-5,7-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYXBQOMWUECIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C2CCCN(C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)